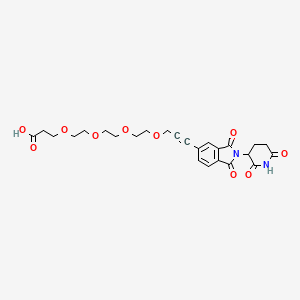

Thalidomide-5'-propargyl-PEG4-acid

Descripción

BenchChem offers high-quality Thalidomide-5'-propargyl-PEG4-acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thalidomide-5'-propargyl-PEG4-acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C25H28N2O10 |

|---|---|

Peso molecular |

516.5 g/mol |

Nombre IUPAC |

3-[2-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]prop-2-ynoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C25H28N2O10/c28-21-6-5-20(23(31)26-21)27-24(32)18-4-3-17(16-19(18)25(27)33)2-1-8-34-10-12-36-14-15-37-13-11-35-9-7-22(29)30/h3-4,16,20H,5-15H2,(H,29,30)(H,26,28,31) |

Clave InChI |

JVKWMCIOZHPNNI-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C#CCOCCOCCOCCOCCC(=O)O |

Origen del producto |

United States |

Chemical structure of Thalidomide-5'-propargyl-PEG4-acid

Technical Guide: Chemical Structure & Application of Thalidomide-5'-propargyl-PEG4-acid

Executive Summary

Thalidomide-5'-propargyl-PEG4-acid is a specialized, heterobifunctional E3 ligase ligand-linker conjugate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It functions as a "ready-to-use" building block that combines the Cereblon (CRBN)-recruiting capability of thalidomide with a hydrophilic PEG spacer, terminating in a carboxylic acid for conjugation to a target protein ligand.[1]

Structurally, this molecule represents the "clicked" product (or a stable analog thereof) of a propargyl-functionalized thalidomide and an azide-functionalized PEG-acid.[1] Its design overcomes common PROTAC challenges—solubility and linker rigidity—by incorporating a polyethylene glycol (PEG) chain and a triazole (or alkyne) moiety.[1]

Part 1: Structural Anatomy & Chemical Identity[1]

The molecule is composed of three distinct functional domains, each serving a critical role in the ternary complex formation (Target Protein-PROTAC-E3 Ligase).[1]

The Warhead: Thalidomide (Cereblon Ligand)[1][2][3][4][5]

-

Core Structure: 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.[1]

-

Attachment Point: The 5-position of the phthalimide ring (often denoted as 5' in specific catalog nomenclatures to distinguish from the glutarimide ring).[1]

-

Function: Binds to the thalidomide-binding domain (TBD) of the E3 ubiquitin ligase Cereblon (CRBN) .[1]

-

Stereochemistry: The glutarimide ring contains a chiral center.[1] While the (S)-enantiomer is often more potent for CRBN binding, the racemic mixture is commonly used in synthesis due to rapid racemization under physiological conditions.[1]

The Linkage: Propargyl / Triazole Motif[1]

-

Nomenclature Decoding: The term "propargyl" in the name typically refers to the synthetic origin of the linker—specifically, the reaction between 5-propargyloxythalidomide and an azide-PEG-acid .[1]

-

Resulting Structure: In the final "Acid" product, this moiety exists as a 1,2,3-triazole ring (if formed via CuAAC click chemistry) or a stable internal alkyne ether.[1]

-

Significance: The triazole ring acts as a bioisostere of the amide bond, providing chemical stability and a degree of rigidity that can improve the pharmacokinetic profile of the final PROTAC.[1]

The Spacer: PEG4-Acid[1][6]

-

Composition: A tetraethylene glycol (PEG4) chain.[1]

-

Terminus: A free carboxylic acid (

).[1][2] -

Function:

Part 2: Physicochemical Properties

| Property | Description |

| Chemical Formula | |

| Molecular Weight | ~573.55 g/mol |

| Solubility | Soluble in DMSO, DMF, DCM.[1][3][4] Moderate solubility in water (enhanced by PEG).[1][2] |

| Stability | Stable at -20°C for >1 year (solid).[1] Avoid repeated freeze-thaw cycles.[1] |

| Reactive Handle | Carboxylic Acid ( |

| Linker Length | ~18-22 Å (estimated extended conformation).[1] |

Part 3: Synthetic Utility & Mechanism

This molecule simplifies PROTAC discovery by allowing researchers to skip the complex "click chemistry" step during the final assembly.[1] Instead, the "clicked" linker is pre-attached to the E3 ligand, leaving a simple amide coupling reaction to finish the PROTAC.[1]

Mechanism of Action (PROTAC)

-

Binding: The Thalidomide domain binds CRBN; the Target Ligand (conjugated to the acid) binds the Protein of Interest (POI).[1]

-

Ternary Complex: The PEG linker facilitates the proximity of POI and CRBN.[1]

-

Ubiquitination: CRBN recruits E2 enzymes to ubiquitinate the POI.[1]

-

Degradation: The 26S Proteasome recognizes the poly-ubiquitin chain and degrades the POI.[1]

Synthesis Pathway Diagram (Graphviz)

Caption: Convergent synthesis workflow utilizing Thalidomide-5'-propargyl-PEG4-acid as a central building block.

Part 4: Experimental Protocol (Conjugation)

Objective: Conjugate Thalidomide-5'-propargyl-PEG4-acid to an amine-bearing Target Ligand (

Reagents:

-

Target Ligand-Amine (1.0 – 1.2 eq)[1]

-

HATU (1.2 eq) or EDC/HOAt

-

DIPEA (3-5 eq)

-

Solvent: Anhydrous DMF or DMSO[1]

Step-by-Step Methodology:

-

Activation:

-

Dissolve Thalidomide-5'-propargyl-PEG4-acid (10 mg, ~17 µmol) in anhydrous DMF (0.5 mL).

-

Add HATU (7.8 mg, 20.5 µmol) and DIPEA (9 µL, 51 µmol).[1]

-

Stir at room temperature (RT) for 15 minutes to generate the activated ester.

-

-

Coupling:

-

Add the Target Ligand-Amine (17-20 µmol) dissolved in minimal DMF to the reaction mixture.[1]

-

Critical Check: Ensure pH is >8 (check with wet pH paper).[1] Add more DIPEA if necessary.[1]

-

Stir at RT for 2–4 hours. Monitor by LC-MS for the disappearance of the acid (MW ~573) and formation of the product (MW = 573 + Ligand - 18).[1]

-

-

Work-up & Purification:

Part 5: Quality Control & Characterization

To ensure the integrity of this building block before use, verify the following:

-

LC-MS Analysis:

-

1H NMR (DMSO-d6):

References

-

Tenova Pharma. (n.d.).[1] Thalidomide-5'-propargyl-PEG4-acid Product Page. Retrieved from [1]

-

BroadPharm. (n.d.).[1] Thalidomide-O-PEG4-Propargyl and Related Linkers. Retrieved from

-

MedChemExpress. (n.d.).[1] Thalidomide-PEG4-Propargyl: E3 Ligase Ligand-Linker Conjugates.[1][5][6][7] Retrieved from

-

Nalawansha, D. A., & Crews, C. M. (2020).[1] PROTACs: An Emerging Therapeutic Modality in Precision Medicine.[1][5] Cell Chemical Biology. Retrieved from

Sources

- 1. tenovapharma.com [tenovapharma.com]

- 2. Thalidomide-O-PEG4-COOH - CD Bioparticles [cd-bioparticles.net]

- 3. tenovapharma.com [tenovapharma.com]

- 4. tenovapharma.com [tenovapharma.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Thalidomide-PEG4-Propargyl | E3 Ligase Ligand-Linker | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Thalidomide-5'-propargyl-PEG4-acid: A Key Building Block for Targeted Protein Degradation

This technical guide provides a comprehensive overview of Thalidomide-5'-propargyl-PEG4-acid, a heterobifunctional molecule pivotal in the field of targeted protein degradation. This document is intended for researchers, scientists, and drug development professionals actively working on the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction: Deconstructing a Key PROTAC Building Block

The advent of PROTACs has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. These chimeric molecules function by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC is typically composed of three key elements: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.

Thalidomide-5'-propargyl-PEG4-acid is a sophisticated building block designed for the modular synthesis of PROTACs. It incorporates the thalidomide scaffold, which is known to bind to the Cereblon (CRBN) E3 ubiquitin ligase.[1] The molecule is further functionalized with a tetraethylene glycol (PEG4) linker that terminates in a carboxylic acid, and a propargyl group. This strategic design provides two orthogonal reactive handles for conjugation to a target protein ligand, offering flexibility in PROTAC assembly.

It is important to note that the exact molecule "Thalidomide-5'-propargyl-PEG4-acid" is not commonly found as a pre-synthesized, single entity in commercial catalogs. It is typically assembled by coupling a 5-functionalized thalidomide derivative with a "propargyl-PEG4-acid" linker. For the purpose of this guide, we will assume the structure results from the formation of a stable amide bond between 5-aminothalidomide and the carboxylic acid of a propargyl-PEG4-acid linker. This represents a common and chemically robust strategy for its synthesis.

Physicochemical Properties

The molecular properties of Thalidomide-5'-propargyl-PEG4-acid are critical for its application in PROTAC synthesis and for the overall characteristics of the resulting degrader.

| Property | Value | Source/Method |

| Molecular Formula | C28H31N3O9 | Calculated |

| Molecular Weight | 565.56 g/mol | Calculated |

| Appearance | White to off-white solid | Typical for similar compounds |

| Solubility | Soluble in DMSO, DMF | [2] |

| Storage | -20°C for long-term storage | [2][3] |

Core Components and Their Significance

The efficacy of a PROTAC is intricately linked to the nature of its constituent parts. Thalidomide-5'-propargyl-PEG4-acid is a testament to rational design in PROTAC development.

The Cereblon Ligand: Hijacking the E3 Ligase

The thalidomide moiety serves as a potent ligand for Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1] By recruiting CRBN, a PROTAC containing this building block can bring the E3 ligase into close proximity with the target protein, facilitating the transfer of ubiquitin and marking the target for proteasomal degradation. Modifications at the 5-position of the phthalimide ring have been shown to be well-tolerated for CRBN binding and provide a convenient attachment point for the linker.

The Bifunctional Linker: A Bridge of Opportunity

The propargyl-PEG4-acid linker is a sophisticated component that offers both spacing and dual reactivity.

-

PEG4 Spacer : The tetraethylene glycol spacer enhances the aqueous solubility of the molecule and the resulting PROTAC, which is a crucial parameter for bioavailability and cell permeability. The length of the linker is also a critical determinant of the stability and cooperativity of the ternary complex (Target Protein-PROTAC-E3 Ligase).

-

Propargyl Group : The terminal alkyne of the propargyl group is a versatile functional handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[3] This highly efficient and specific reaction allows for the straightforward conjugation of the thalidomide-linker moiety to a target protein ligand that has been functionalized with an azide group.

-

Carboxylic Acid : The terminal carboxylic acid provides an alternative and widely used functional group for conjugation. It can readily react with primary or secondary amines on a target protein ligand in the presence of coupling reagents like EDC or HATU to form a stable amide bond.[4]

The presence of both a propargyl group and a carboxylic acid offers synthetic flexibility, allowing for different strategies in the assembly of the final PROTAC molecule.

Experimental Protocol: Synthesis of a Thalidomide-Based PROTAC via Amide Bond Formation

This section provides a representative, step-by-step protocol for the conjugation of Thalidomide-5'-propargyl-PEG4-acid to a target protein ligand containing a primary amine.

Objective: To synthesize a PROTAC by forming an amide bond between the carboxylic acid of the thalidomide-linker construct and an amine-functionalized target protein ligand.

Materials:

-

Thalidomide-5'-propargyl-PEG4-acid

-

Amine-functionalized target protein ligand

-

N,N-Dimethylformamide (DMF), anhydrous

-

N,N-Diisopropylethylamine (DIPEA)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Reverse-phase HPLC for purification

-

LC-MS and NMR for characterization

Procedure:

-

Dissolution of Reactants: In a clean, dry reaction vial, dissolve the amine-functionalized target protein ligand (1.0 equivalent) in anhydrous DMF.

-

Addition of Thalidomide-Linker: To the solution from step 1, add Thalidomide-5'-propargyl-PEG4-acid (1.1 equivalents).

-

Base Addition: Add DIPEA (3.0 equivalents) to the reaction mixture to act as a non-nucleophilic base.

-

Activation and Coupling: Add HATU (1.2 equivalents) to the reaction mixture. This will activate the carboxylic acid for amide bond formation.

-

Reaction Monitoring: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon). Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 2-4 hours).

-

Quenching and Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by reverse-phase HPLC to obtain the desired PROTAC.

-

Characterization: Confirm the identity and purity of the final PROTAC molecule by LC-MS and NMR spectroscopy.

Visualization of the PROTAC Assembly Workflow

The following diagram illustrates the modular assembly of a PROTAC using Thalidomide-5'-propargyl-PEG4-acid.

Caption: Modular synthesis of a PROTAC molecule.

Conclusion and Future Perspectives

Thalidomide-5'-propargyl-PEG4-acid represents a highly valuable and versatile tool for the construction of PROTACs. Its well-defined structure, incorporating a potent E3 ligase ligand and a bifunctional linker, provides researchers with the means to systematically explore the structure-activity relationships of novel protein degraders. The dual reactivity of the linker allows for flexible and efficient synthetic strategies, accelerating the discovery and development of next-generation therapeutics based on targeted protein degradation. As our understanding of the ternary complex formation and the nuances of linkerology deepens, the rational design of building blocks like Thalidomide-5'-propargyl-PEG4-acid will continue to be a cornerstone of innovation in this exciting field.

References

-

Burslem, G. M., et al. (2018). Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure-Degradation Relationships. ChemMedChem, 13(15), 1508-1512. [Link]

-

Ito, T., & Handa, H. (2016). Molecular mechanisms of thalidomide and its derivatives. Journal of Biochemistry, 159(4), 393-400. [Link]

-

Creative Biolabs. (n.d.). Propargyl-PEG4-acid. Retrieved from [Link]

Sources

Strategic Implementation of Thalidomide-5'-Functionalized Linkers in PROTAC Design

Technical Guide & Whitepaper

Executive Summary

The development of Proteolysis Targeting Chimeras (PROTACs) has shifted from empirical screening to rational design.[1] Central to this evolution is the optimization of the E3 ligase ligand-linker conjugate .[1] While C4-functionalized immunomodulatory imide drugs (IMiDs) like Pomalidomide are standard, C5-functionalized Thalidomide derivatives —specifically those utilizing PEG4 spacers with Propargyl or Carboxylic Acid handles—represent a critical alternative exit vector for ternary complex formation.[1]

This guide analyzes the role of Thalidomide-5'-propargyl-PEG4-acid (and its functional analogs: Thalidomide-5-O-PEG4-propargyl and Thalidomide-5-O-PEG4-COOH) in overcoming "hook effects," improving solubility, and enabling modular library synthesis via Click Chemistry.[1]

Part 1: Chemical Architecture & Mechanistic Rationale[1]

The C5 Exit Vector: Breaking the C4 Paradigm

Most CRBN-targeting PROTACs utilize the C4-amino position of the phthalimide ring (e.g., Pomalidomide, Lenalidomide).[1] However, the C5 position on the Thalidomide core offers a distinct geometric orientation (approx. 60° difference in vector projection).[1]

-

Why C5?

-

Ternary Complex Cooperativity: For certain Targets of Interest (TOI), the C4 vector forces steric clashes between the E3 ligase and the target.[1] The C5 vector can relieve this strain, permitting stable ternary complexes (

).[1] -

IP Space: C5-substitution provides a unique intellectual property landscape distinct from the crowded C4-amino patent space.[1]

-

The PEG4 Linker: The "Goldilocks" Zone

The inclusion of a PEG4 (Polyethylene Glycol, n=4) spacer is not arbitrary.[1] It provides a linear extension of approximately 16–19 Å .[1]

| Feature | Scientific Justification |

| Hydrophilicity | PEG4 offsets the lipophilicity of the Thalidomide and Warhead moieties, improving the LogD and thermodynamic solubility of the final PROTAC.[1] |

| Flexibility | Provides sufficient entropic freedom to wrap around protein surfaces without the "floppiness" of longer PEG chains (n>6) that incur high entropic penalties upon binding.[1] |

| Permeability | PEG4 remains within the window of acceptable permeability for PROTACs, avoiding the sharp drop-off seen with PEG unit counts >5.[1] |

Reactive Handles: Propargyl vs. Acid

The nomenclature "Thalidomide-5'-propargyl-PEG4-acid" often refers to a class of heterobifunctional linkers.[1] In practice, two distinct reagents govern the design workflow:

-

Thalidomide-5-O-PEG4-Propargyl (Alkyne): Designed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[1] It allows for the rapid "clicking" of E3 ligands onto Azide-functionalized warhead libraries.[1]

-

Thalidomide-5-O-PEG4-COOH (Acid): Designed for Amide Coupling .[1] It reacts with amine-functionalized warheads using standard peptide coupling reagents (HATU/EDC).[1]

Part 2: Strategic Application in PROTAC Synthesis

Pathway Visualization: The Degradation Cycle

The following diagram illustrates the PROTAC-mediated ubiquitination cycle, highlighting where the Thalidomide-5'-linker architecture interfaces with the CRBN E3 ligase.[1][2]

Figure 1: Mechanism of Action. The C5-linked Thalidomide moiety (Blue) recruits CRBN (Green) to the Target (Red), facilitating Ubiquitin transfer (Grey).[1]

Synthetic Workflow: Parallel Library Generation

Using Thalidomide-5-O-PEG4-Propargyl allows for a modular "Click" approach, essential for SAR (Structure-Activity Relationship) exploration.[1]

Figure 2: Convergent synthesis workflow utilizing the Propargyl handle for rapid library generation.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis via Amide Coupling (Using PEG4-COOH)

This protocol is used when the warhead contains a primary or secondary amine.[1]

Reagents:

-

Thalidomide-5-O-PEG4-COOH (1.0 eq)[1]

-

Amine-functionalized Warhead (1.0 eq)

-

HATU (1.2 eq)[1]

-

DIPEA (3.0 eq)[1]

Step-by-Step Methodology:

-

Activation: Dissolve Thalidomide-5-O-PEG4-COOH in anhydrous DMF (0.1 M concentration). Add DIPEA and stir for 5 minutes.

-

Coupling: Add HATU to the mixture. Stir for 10 minutes at Room Temperature (RT) to form the activated ester.

-

Addition: Add the Amine-Warhead dropwise.[1]

-

Reaction: Stir at RT for 4–16 hours. Monitor via LC-MS (Look for mass shift: M_linker + M_warhead - 18).[1]

-

Work-up: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), NaHCO3, and Brine. Dry over Na2SO4.[1]

-

Validation: Purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Synthesis via Click Chemistry (Using PEG4-Propargyl)

This protocol is used for generating triazole-linked PROTACs.[1]

Reagents:

-

Thalidomide-5-O-PEG4-Propargyl (1.0 eq)[1]

-

Azide-functionalized Warhead (1.0 eq)[1]

-

Sodium Ascorbate (0.5 eq)[1]

-

THPTA Ligand (0.1 eq) - Critical for protecting biomolecules and accelerating rate.[1]

Step-by-Step Methodology:

-

Preparation: Dissolve Alkyne and Azide components in the solvent system.

-

Catalyst Mix: In a separate vial, mix CuSO4 and THPTA. Add Sodium Ascorbate last (solution will turn colorless/light yellow).[1]

-

Initiation: Add the catalyst mixture to the reaction vessel. Flush with N2 to remove oxygen (oxygen oxidizes Cu(I) back to inactive Cu(II)).[1]

-

Reaction: Stir at RT for 2–4 hours.

-

Scavenging: Add a metal scavenger (e.g., QuadraSil MP) if downstream biological assays are sensitive to copper toxicity.[1]

-

Validation: Confirm 1,2,3-triazole formation via NMR (distinct singlet proton signal ~7.5-8.0 ppm) and LC-MS.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Amide Coupling) | Hydrolysis of Activated Ester | Ensure DMF is anhydrous. Switch coupling reagent to COMU or PyBOP if HATU fails.[1] |

| Copper Toxicity in Assays | Residual Cu from Click Reaction | Use EDTA wash during workup or heterogeneous catalysts (Cu-charcoal).[1] |

| Poor Solubility | Lipophilic Warhead | The PEG4 is insufficient.[1] Consider switching to Thalidomide-5-O-PEG8 variants or adding a solubilizing group on the warhead.[1] |

| No Degradation (Hook Effect) | Linker too short/long | The PEG4 (~16Å) might be suboptimal.[1] Screen PEG2 and PEG6 analogs to profile the spatial requirements of the ternary complex.[1] |

References

-

MedChemExpress. Thalidomide-O-amido-PEG4-propargyl Product Monograph. Retrieved from

-

BPS Bioscience. Thalidomide-O-amido-PEG4-propargyl Data Sheet. Retrieved from [1]

-

BroadPharm. Thalidomide-O-PEG4-Propargyl Structure and Properties. Retrieved from [1]

-

TargetMol. Thalidomide-PEG4-Propargyl E3 Ligase Ligand-Linker Conjugates. Retrieved from

-

BenchChem. Application Notes: Step-by-Step Guide to Synthesizing a PROTAC using Thalidomide-Propargyne-PEG1-COOH. Retrieved from

-

CD Bioparticles. Thalidomide-O-PEG4-COOH Product Information. Retrieved from [1]

Sources

An In-depth Technical Guide to Cereblon E3 Ligase Recruitment with PEG4 Linkers

Abstract

The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a paradigm shift in therapeutic intervention, moving beyond mere inhibition to induce the outright degradation of disease-causing proteins.[1] These heterobifunctional molecules function by co-opting the cell's native ubiquitin-proteasome system (UPS).[2] A PROTAC molecule consists of three key components: a ligand for a protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The linker is not a passive spacer but a critical determinant of a PROTAC's efficacy, influencing the stability of the key ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.[4][5][6] Among the hundreds of E3 ligases, Cereblon (CRBN), a substrate receptor for the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex, has become a mainstay in PROTAC design due to the availability of well-characterized, potent small-molecule ligands like thalidomide and its analogs (immunomodulatory imide drugs or IMiDs).[3][7][8] This guide provides an in-depth exploration of the principles and methodologies for designing and evaluating PROTACs that recruit Cereblon, with a specific focus on the strategic use of polyethylene glycol (PEG), particularly PEG4, linkers. We will delve into the causality behind experimental design, provide self-validating protocols for key assays, and offer a framework for researchers aiming to harness this powerful technology.

The PROTAC Mechanism: A Catalytic Cycle of Degradation

PROTACs operate catalytically to eliminate target proteins.[2] The process begins when the PROTAC molecule enters the cell and simultaneously binds to its two targets: the POI and an E3 ligase. This binding event forms a ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[2] The induced proximity within this complex allows the E3 ligase to transfer ubiquitin from a charged E2 conjugating enzyme to lysine residues on the surface of the POI.[9] This polyubiquitination serves as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome. After the POI is degraded, the PROTAC molecule is released and can engage another POI and E3 ligase, repeating the cycle.[2]

The Central Role of the Linker

While the warhead and E3 ligase ligand provide the necessary binding, the linker is arguably the most critical element for optimization. Its characteristics dictate the geometry and stability of the ternary complex.[5][6]

-

Length: A linker that is too short may be unable to span the distance between the POI and E3 ligase, preventing complex formation due to steric hindrance. Conversely, an overly long linker can lead to unproductive binding modes or a phenomenon known as the "hook effect," where binary complexes (PROTAC-POI or PROTAC-E3) are favored over the productive ternary complex.[2]

-

Composition & Physicochemical Properties: The chemical nature of the linker significantly impacts the PROTAC's drug-like properties. PROTACs are often large molecules that fall outside the "Rule of 5," leading to challenges with solubility and cell permeability.[10] The linker's composition can be tuned to mitigate these issues.[4][]

-

Attachment Points: The vector on the warhead and E3 ligase ligand where the linker is attached is crucial. An improper attachment point can disrupt the key binding interactions of the ligands, rendering the PROTAC inactive.[12]

Why PEG4? The Advantages of Polyethylene Glycol Linkers

Polyethylene glycol (PEG) chains are among the most common motifs used in PROTAC linker design.[13] This is due to a combination of favorable properties that directly address common challenges in PROTAC development.

-

Enhanced Solubility: PEG linkers are hydrophilic and can significantly improve the aqueous solubility of otherwise hydrophobic PROTAC molecules. This is critical for formulation, handling, and bioavailability.[10][14]

-

Flexibility: The conformational flexibility of PEG chains allows the PROTAC to adopt multiple orientations, increasing the probability of achieving a productive ternary complex geometry.[2]

-

Biocompatibility: PEG is well-established as a biocompatible polymer with low toxicity.

-

Synthetic Tractability: PEG linkers with various functional groups for conjugation (e.g., amines, azides, alkynes) are commercially available, simplifying the synthesis process.[15][16][17]

The PEG4 linker , specifically, represents a common and effective choice. It provides a length of approximately 14-15 Å, which has proven to be a successful starting point for many POI-Cereblon pairs. It offers a good balance between providing sufficient length to span the proteins while minimizing the potential for excessive flexibility or increased molecular weight that can come with longer PEG chains.

Designing a Cereblon-Recruiting PROTAC with a PEG4 Linker

The design process is a multi-step workflow that integrates computational and synthetic chemistry.

Causality in Design:

-

CRBN Ligand Choice: Pomalidomide is often chosen over thalidomide as the Cereblon ligand because it generally exhibits higher binding affinity to CRBN.[18] This strong anchor can improve the efficiency of ternary complex formation.

-

Synthesis Strategy: A common and highly efficient method for connecting the three components is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[7][12] For this, one would synthesize the POI ligand with an azide handle and the CRBN ligand with an alkyne handle (or vice-versa). The PEG4 linker would then be a bifunctional molecule with corresponding reactive groups to bridge the two. This modular approach allows for the rapid synthesis of a library of PROTACs with varying linkers for optimization.[12]

Experimental Validation: A Self-Validating Protocol Framework

Once synthesized, the PROTAC must be rigorously tested to confirm its mechanism of action. The experimental cascade typically moves from biochemical validation of binding to cell-based confirmation of degradation.

Biochemical Assays: Confirming the Ternary Complex

The foundational step is to confirm that the PROTAC can physically bridge the POI and Cereblon.

Protocol: Homogeneous Time-Resolved FRET (HTRF) Binding Assay

This assay measures the proximity of the POI and E3 ligase in the presence of the PROTAC.

-

Principle: A fluorescent donor (e.g., on an anti-tag antibody for a tagged POI) and a fluorescent acceptor (e.g., on an anti-tag antibody for a tagged CRBN) are used. When the PROTAC brings the POI and CRBN into close proximity, Förster Resonance Energy Transfer (FRET) occurs, generating a detectable signal. Competitive binding assays can also be designed to determine the PROTAC's binding affinity for Cereblon.[19]

-

Materials:

-

Recombinant tagged POI (e.g., His-tagged)

-

Recombinant tagged CRBN/DDB1 complex (e.g., GST-tagged)

-

HTRF Donor Antibody (e.g., Anti-His-Tb)

-

HTRF Acceptor Antibody (e.g., Anti-GST-d2)

-

Assay Buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)

-

PROTAC compound series (dissolved in DMSO)

-

384-well low-volume microplates

-

HTRF-compatible plate reader

-

-

Step-by-Step Method:

-

Prepare a dilution series of the PROTAC in DMSO, then dilute into the assay buffer.

-

In a 384-well plate, add the POI protein to all wells.

-

Add the PROTAC dilutions to the respective wells. Include a "no PROTAC" control (DMSO vehicle only).

-

Add the CRBN/DDB1 complex to all wells.

-

Incubate for 60 minutes at room temperature to allow for ternary complex formation.

-

Add the HTRF antibody mix (Donor + Acceptor).

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Calculate the HTRF ratio (Acceptor signal / Donor signal) and plot against PROTAC concentration to determine the concentration required for half-maximal complex formation (TC50).

-

Cell-Based Assays: Proving Protein Degradation

Confirming that the PROTAC induces degradation in a cellular context is the ultimate proof of concept.

Protocol: Western Blot for Target Degradation

This is the gold-standard method to visualize and quantify the reduction in cellular POI levels.

-

Principle: Cells are treated with the PROTAC for a set time, then lysed. The total protein is separated by size via SDS-PAGE, transferred to a membrane, and probed with an antibody specific to the POI to measure its abundance.

-

Materials:

-

Cancer cell line expressing the POI (e.g., MCF-7 for ERα)

-

Cell culture medium, FBS, antibiotics

-

PROTAC compound (dissolved in DMSO)

-

Negative Control: Warhead (POI ligand) only

-

Mechanism Control: Proteasome inhibitor (e.g., MG132)

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Step-by-Step Method:

-

Cell Plating: Plate cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with a dose-response of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours).

-

Control Wells (Critical for Self-Validation):

-

Vehicle Control: Treat with DMSO only.

-

Warhead Control: Treat with the POI ligand alone at a high concentration to show that target inhibition does not cause degradation.

-

Proteasome Rescue: Pre-treat one well with MG132 (e.g., 10 µM) for 1-2 hours, then co-treat with an effective dose of the PROTAC. This confirms degradation is proteasome-dependent.

-

-

Cell Lysis: Wash cells with cold PBS, then add RIPA buffer to lyse. Scrape cells, collect lysate, and centrifuge to pellet debris.

-

Quantification: Measure the protein concentration of the supernatant using a BCA assay to ensure equal loading.

-

SDS-PAGE: Normalize protein amounts for all samples, add loading dye, boil, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Probing: Block the membrane for 1 hour. Incubate with the primary antibody for the POI overnight at 4°C. Wash, then incubate with the HRP-secondary antibody for 1 hour.

-

Detection: Apply ECL substrate and image the resulting chemiluminescence.

-

Re-probing: Strip the membrane and re-probe with the loading control antibody (e.g., GAPDH) to confirm equal protein loading across all lanes.

-

Analysis: Quantify the band intensity for the POI relative to the loading control. Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation percentage).

-

Data Presentation and Interpretation

Quantitative data from dose-response experiments should be summarized in a table for clear comparison.

Table 1: Example Degradation Profile for a Series of BRD4-Targeting PROTACs

| PROTAC ID | Linker | CRBN Binding (Ki, nM) | BRD4 Degradation (DC50, nM) | Max Degradation (Dmax, %) |

| PROTAC-1 | PEG2 | 150 | 250 | 75% |

| PROTAC-2 | PEG4 | 145 | 25 | >95% |

| PROTAC-3 | PEG6 | 160 | 80 | 90% |

| PROTAC-4 | Alkyl-C8 | 155 | 150 | 85% |

Data is illustrative. Actual results will vary based on the specific POI and ligands used.

Interpretation: In this illustrative example, the PROTAC with the PEG4 linker (PROTAC-2) shows superior degradation potency (lower DC50) and efficacy (higher Dmax) compared to shorter or longer PEG linkers and an alkyl linker, despite all having similar binding affinities to Cereblon. This highlights the critical importance of optimizing the linker type and length for each specific POI-E3 ligase pair.[12]

Conclusion and Future Directions

The rational design of PROTACs is a complex, multi-parameter optimization problem where the linker plays a central role. PEG4 linkers provide a robust and versatile starting point for developing Cereblon-recruiting degraders, offering a favorable balance of solubility, flexibility, and length. The experimental workflows described herein provide a self-validating framework to assess PROTAC efficacy, from initial biochemical binding to definitive cellular degradation. As the field of targeted protein degradation expands, future efforts will likely focus on developing novel E3 ligase ligands to expand the scope of degradable proteins and achieve tissue-specific degradation.[9][20] However, the fundamental principles of linker-mediated ternary complex formation, particularly with well-understood systems like Cereblon and PEG linkers, will remain a cornerstone of this transformative therapeutic modality.

References

-

Current strategies for the design of PROTAC linkers: a critical review - PMC . (No Date). National Center for Biotechnology Information. [Link]

-

E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - Frontiers . (2021, July 5). Frontiers. [Link]

-

E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC . (No Date). National Center for Biotechnology Information. [Link]

-

PROTAC Linker Design and Optimization - CD ComputaBio . (No Date). CD ComputaBio. [Link]

-

Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization . (No Date). Charnwood Discovery. [Link]

-

cereblon | E3 ubiquitin ligase components - IUPHAR/BPS Guide to PHARMACOLOGY . (No Date). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology - MDPI . (2025, September 27). MDPI. [Link]

-

Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - MDPI . (2023, March 2). MDPI. [Link]

-

Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC . (No Date). National Center for Biotechnology Information. [Link]

-

Structures of cereblon (CRBN)-DDB1-E3 ligase complex. a Domain... - ResearchGate . (No Date). ResearchGate. [Link]

-

Cereblon E3 ligase modulator - Wikipedia . (No Date). Wikipedia. [Link]

-

Dual-ligand PROTACS mediate superior target protein degradation in vitro and therapeutic efficacy in vivo - Chemical Science (RSC Publishing) . (2024, October 2). Royal Society of Chemistry. [Link]

-

In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC . (2020, July 27). National Center for Biotechnology Information. [Link]

-

Publication: Chemical proteomics and biochemical investigation of chemical degraders that engage cereblon - Harvard DASH . (2022, November 23). Harvard University. [Link]

-

PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - MDPI . (No Date). MDPI. [Link]

-

Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects... - ResearchGate . (No Date). ResearchGate. [Link]

-

Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PubMed . (2023, March 2). National Center for Biotechnology Information. [Link]

-

Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders . (2020, May 20). Taylor & Francis Online. [Link]

-

A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC . (No Date). National Center for Biotechnology Information. [Link]

-

A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs | Journal of Medicinal Chemistry - ACS Publications . (2023, February 15). American Chemical Society. [Link]

-

(PDF) Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID - ResearchGate . (2025, September 14). ResearchGate. [Link]

-

Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders - Technion - Israel Institute of Technology . (No Date). Technion - Israel Institute of Technology. [Link]

-

Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC - NIH . (No Date). National Center for Biotechnology Information. [Link]

-

Cereblon (CRBN) - NEJM Illustrated Glossary . (2025, July 10). New England Journal of Medicine. [Link]

-

Computational strategies for PROTAC drug discovery - ScienceOpen . (2023, February 3). ScienceOpen. [Link]

-

Structure of the ternary complex containing CRBN, a thalidomide-based... - ResearchGate . (No Date). ResearchGate. [Link]

-

Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K . (2022, July 7). Royal Society of Chemistry. [Link]

-

Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - Portland Press . (No Date). Portland Press. [Link]

-

8u16 - The ternary complex structure of DDB1-CRBN-SALL4(ZF1,2)-short bound to Pomalidomide - Summary - Protein Data Bank Japan . (No Date). Protein Data Bank Japan. [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. chempep.com [chempep.com]

- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 4. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]

- 14. precisepeg.com [precisepeg.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 19. resources.revvity.com [resources.revvity.com]

- 20. precisepeg.com [precisepeg.com]

A Senior Application Scientist's Guide to Propargyl-PEG4-Acid Linkers in Medicinal Chemistry

Executive Summary

In the landscape of modern therapeutic development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is not merely a passive connector but a critical determinant of efficacy, safety, and developability. The propargyl-PEG4-acid linker has emerged as a cornerstone of bioconjugation strategy, offering a powerful combination of precisely defined physicochemical properties and versatile reactivity. This guide provides an in-depth technical analysis of this heterobifunctional linker, exploring the distinct roles of its three core components: the propargyl group for bioorthogonal "click" chemistry, the tetraethylene glycol (PEG4) spacer for pharmacokinetic modulation, and the terminal carboxylic acid for stable covalent attachment. We will dissect the causality behind its application, provide field-proven experimental protocols, and present a framework for the characterization of the resulting conjugates, empowering researchers to leverage this tool with scientific rigor and strategic foresight.

The Modern Imperative for Precision Linkers

The therapeutic paradigms of ADCs and PROTACs rely on the precise connection of distinct molecular entities. ADCs tether a potent cytotoxic payload to a target-specific monoclonal antibody, while PROTACs link a target-binding warhead to an E3 ubiquitin ligase-recruiting moiety.[1][2][3] The success of these constructs is profoundly influenced by the linker's ability to:

-

Enhance Solubility: Mitigate the poor aqueous solubility of many potent payloads and complex organic ligands.[4][5][]

-

Optimize Pharmacokinetics: Extend circulation half-life, reduce immunogenicity, and improve biodistribution.[7][8][9]

-

Ensure Stability: Maintain integrity in systemic circulation while allowing for specific release mechanisms where applicable.[5][8]

-

Enable Efficient Synthesis: Provide reliable and high-yield conjugation chemistries for modular drug development.[10][11]

The propargyl-PEG4-acid linker is a discrete, non-cleavable linker designed to address these challenges through its unique trifecta of functional components.

Deconstructing the Molecular Architecture

The power of the propargyl-PEG4-acid linker lies in the synergistic function of its constituent parts. Understanding each component is key to predicting its behavior and optimizing its use.

The Propargyl Group: A Gateway to Click Chemistry

The terminal alkyne (propargyl group) is the linker's handle for one of the most robust bioorthogonal reactions in chemistry: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[12][13] This "click" reaction forms a highly stable triazole ring, effectively and irreversibly joining the linker to any molecule bearing an azide group.[10][14]

Causality of Choice:

-

High Specificity: The reaction is extremely selective, proceeding with high efficiency even in complex biological mixtures with minimal side reactions.[9]

-

Favorable Kinetics: The reaction is rapid and high-yielding under mild, often aqueous, conditions.[10]

-

Bioorthogonality: Neither the alkyne nor the azide group is typically found in biological systems, preventing off-target reactions.

Caption: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction mechanism.

The PEG4 Spacer: The Physicochemical Workhorse

The tetraethylene glycol (PEG4) chain is a monodisperse spacer, meaning every linker molecule has the exact same length. This is a critical advantage over polydisperse PEG polymers, as it ensures the final conjugate is a homogeneous product, simplifying analysis and ensuring batch-to-batch consistency.[5][15]

Key Contributions of the PEG4 Moiety:

-

Enhanced Hydrophilicity: The ethylene oxide units are highly hydrophilic, significantly improving the aqueous solubility of conjugated molecules.[4][16] This is crucial for preventing aggregation of hydrophobic drugs or entire ADC constructs, a major challenge in formulation development.[5]

-

Biocompatibility and Stealth Effect: PEGylation is a well-established strategy to reduce recognition by the immune system and protect against enzymatic degradation, thereby extending the conjugate's circulation half-life.[7][8][9]

-

Spatial Optimization: In PROTACs, the linker's length and flexibility are paramount for enabling the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[2][17][18] The PEG4 spacer provides the necessary distance and conformational freedom to orient the two binding moieties for efficient ubiquitination.[19]

The Carboxylic Acid Terminus: A Versatile and Stable Anchor

The terminal carboxylic acid (-COOH) provides a robust and versatile handle for conjugation, most commonly with primary amine groups (e.g., the ε-amino group of lysine residues on proteins). This reaction forms a highly stable amide bond.[10][20]

Causality of Choice:

-

Reaction Control: The carboxylic acid is unreactive on its own, requiring chemical activation. This prevents premature reactions and allows for controlled, stepwise synthesis. Common activators include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used with N-hydroxysuccinimide (NHS), or uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[10][20]

-

Bond Stability: The resulting amide bond is extremely stable under physiological conditions, ensuring the integrity of the conjugate throughout its therapeutic lifetime.

Quantitative Properties and Data Summary

The predictable and well-defined nature of the propargyl-PEG4-acid linker allows for consistent results. Below is a summary of its key properties and representative data from applications using similar PEG-based linkers.

| Property | Value / Description | Rationale & Significance | Source |

| Molecular Formula | C₁₂H₂₀O₆ | Defines the exact composition and mass. | [20] |

| Molecular Weight | ~260.3 g/mol | Crucial for stoichiometric calculations in conjugation reactions and for mass spectrometry analysis. | [10][20] |

| Solubility | Water, DMSO, DMF, DCM | High solubility in both aqueous and common organic solvents provides flexibility in reaction setup and purification. | [20] |

| Purity | Typically >98% | High purity is essential to prevent side reactions and ensure a well-defined final product. | [20] |

| Storage Condition | -20°C | Recommended for long-term stability, minimizing degradation of the reactive propargyl group. | [20][21] |

| Representative PROTAC DC₅₀ | 200 nM (BTK degradation) | Demonstrates the potency achievable when this linker is used to construct a PROTAC, facilitating effective ternary complex formation. | [13] |

| ADC Aggregation Reduction | >6-fold reduction vs. non-PEG linker | The hydrophilic PEG chain prevents intermolecular hydrophobic interactions, dramatically improving the stability and safety profile of the final ADC. | [5] |

Field-Proven Methodologies and Protocols

The following protocols are designed to be self-validating, providing a robust starting point for researchers. The causality behind critical steps is explained to empower adaptation and troubleshooting.

Protocol 1: PROTAC Synthesis via Amide Coupling and CuAAC

This protocol describes the synthesis of a PROTAC where a target-binding ligand containing a primary amine is first attached to the linker's carboxylic acid, followed by a "click" reaction with an azide-modified E3 ligase ligand.

Caption: Workflow for a two-step PROTAC synthesis using the propargyl-PEG4-acid linker.

Step-by-Step Methodology:

-

Acid Activation (Self-Validating System: Anhydrous Conditions):

-

Action: Dissolve Propargyl-PEG4-acid (1.2 equivalents) in anhydrous Dimethylformamide (DMF). Add HATU (1.2 eq.) and Diisopropylethylamine (DIPEA) (3.0 eq.). Stir under an inert atmosphere (e.g., Nitrogen) for 15-30 minutes at room temperature.

-

Causality: Carboxylic acid activation is highly sensitive to water, which can hydrolyze the activated ester. Using anhydrous solvent and an inert atmosphere is critical for maximizing activation efficiency. DIPEA is a non-nucleophilic base used to neutralize the acid formed.

-

-

Amide Bond Formation:

-

Action: To the activated linker solution, add a solution of the amine-containing Protein of Interest (POI) ligand (1.0 eq.) in anhydrous DMF.

-

Causality: The activated carboxylic acid readily reacts with the primary amine of the POI ligand to form a stable amide bond. The reaction progress should be monitored by LC-MS until the starting material is consumed.

-

-

Purification of Intermediate:

-

Action: Upon reaction completion, dilute the mixture with a suitable solvent and purify the propargyl-PEG4-POI ligand intermediate using reverse-phase preparative HPLC.

-

Causality: Purification is essential to remove unreacted starting materials, activating agents, and byproducts, ensuring that only the correct intermediate proceeds to the next step.

-

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

-

Action: Dissolve the purified intermediate (1.0 eq.) and the azide-containing E3 ligase ligand (1.1 eq.) in a solvent mixture (e.g., DMSO/water). In a separate vial, prepare the catalyst solution by mixing CuSO₄ (0.1 eq.) and a copper-stabilizing ligand like THPTA (0.5 eq.). Add the catalyst solution to the reaction mixture, followed by freshly prepared sodium ascorbate (1.0 eq.) to initiate the reaction.[22]

-

Causality: Sodium ascorbate acts as a reducing agent to generate the active Cu(I) species from the more stable CuSO₄ (Cu(II)) salt. The THPTA ligand stabilizes the Cu(I) oxidation state and prevents side reactions, increasing the efficiency and cleanliness of the click reaction.[22]

-

-

Final Purification and Characterization:

-

Action: Purify the final PROTAC conjugate by preparative HPLC. Characterize the product's identity and purity using LC-MS and NMR.

-

Causality: Final purification ensures the removal of all reagents from the click chemistry step, providing a high-purity compound for biological assays. Full characterization validates the structure and confirms successful synthesis.

-

Protocol 2: Two-Step Antibody-Drug Conjugate (ADC) Labeling

This protocol describes labeling an antibody that has been engineered to contain an azide group (e.g., via unnatural amino acid incorporation) with a drug payload containing a primary amine.

Step-by-Step Methodology:

-

Payload-Linker Synthesis:

-

Action: Synthesize the Drug-Linker intermediate by following steps 1-3 of Protocol 4.1, substituting the "POI ligand" with the "amine-containing cytotoxic drug".

-

Causality: This creates the reactive "warhead" armed with the propargyl group, ready for conjugation to the antibody. Purification at this stage is critical to remove any free, highly cytotoxic drug.

-

-

Antibody Preparation:

-

Action: Prepare the azide-modified antibody in a suitable, amine-free buffer (e.g., Phosphate-Buffered Saline, pH 7.4). Determine the precise concentration via UV-Vis spectroscopy (A280).

-

Causality: Using an amine-free buffer (like PBS instead of Tris) is essential to prevent competition with the intended conjugation site on the antibody. Accurate concentration measurement is key for stoichiometric control of the reaction.

-

-

CuAAC Conjugation to Antibody:

-

Action: Add the purified Drug-Linker-Propargyl intermediate (typically 5-10 molar excess) to the antibody solution. Add the CuSO₄/THPTA catalyst solution, followed by sodium ascorbate to initiate the reaction. Incubate at room temperature for 1-4 hours with gentle agitation.[22]

-

Causality: A molar excess of the drug-linker drives the reaction to completion. The mild reaction conditions of CuAAC are crucial for maintaining the antibody's structural integrity and function.

-

-

Purification of the ADC:

-

Action: Remove excess drug-linker and reaction reagents using a purification method appropriate for proteins, such as Size-Exclusion Chromatography (SEC) or dialysis.[8]

-

Causality: Efficient removal of unconjugated payload is a critical safety requirement for ADCs to minimize off-target toxicity.

-

-

ADC Characterization:

-

Action: Characterize the final ADC using techniques like Hydrophobic Interaction Chromatography (HIC) to determine the distribution of species and the average Drug-to-Antibody Ratio (DAR). Mass spectrometry (LC-MS) can confirm the covalent modification.[23]

-

Causality: A comprehensive analytical package is required to ensure the ADC is well-defined, meets quality specifications, and is suitable for further testing. HIC separates ADC species based on the number of hydrophobic drugs attached.[23]

-

Conclusion and Future Perspectives

The propargyl-PEG4-acid linker is a quintessential tool in modern medicinal chemistry, providing a reliable and versatile platform for the construction of complex bioconjugates. Its well-defined structure, comprising a bioorthogonal propargyl handle, a pharmacokinetic-modulating PEG4 spacer, and a stable carboxylic acid anchor, offers a scientifically sound solution to many challenges in drug development. The protocols and principles outlined in this guide demonstrate its utility and provide a framework for its rational application. As therapeutic modalities continue to evolve, the foundational principles embodied by this linker—modularity, homogeneity, and predictable physicochemical properties—will remain central to the design of the next generation of targeted therapies.

References

-

Creative Biolabs. What are PEG Linkers?. [Link]

-

Creative Biolabs. Propargyl-PEG4-acid (CAT#: ADC-L-Y0004). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). The Role of PEG Linkers in Advancing Drug Delivery Systems with Propargyl-PEG4-amine. [Link]

-

CD Bioparticles. Propargyl-PEG4-Thiol. [Link]

-

Creative Biolabs. Propargyl-PEG4-sulfonic acid (CAT#: ADC-L-201). [Link]

-

Saha, A., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. PMC. [Link]

-

Lu, C., & Zhong, W. (2010). Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). MDPI. [Link]

-

Novatia. Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. [Link]

-

Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. PMC. [Link]

-

Zhang, T., et al. (2020). Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML). PMC. [Link]

-

MDPI. (2025, September 4). Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. [Link]

-

ScienceOpen. (2025, May 20). PROTACs improve selectivity for targeted proteins. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scienceopen.com [scienceopen.com]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. purepeg.com [purepeg.com]

- 7. creativepegworks.com [creativepegworks.com]

- 8. precisepeg.com [precisepeg.com]

- 9. nbinno.com [nbinno.com]

- 10. Propargyl-PEG4-acid - Creative Biolabs [creative-biolabs.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Propargyl-PEG4-Thiol - CD Bioparticles [cd-bioparticles.net]

- 15. enovatia.com [enovatia.com]

- 16. purepeg.com [purepeg.com]

- 17. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Propargyl-PEG4-acid, 1415800-32-6 | BroadPharm [broadpharm.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. benchchem.com [benchchem.com]

- 23. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Thalidomide-5'-propargyl-PEG4-acid & PROTAC Linker Design

[1]

Executive Summary

Thalidomide-5'-propargyl-PEG4-acid represents a specialized class of E3 Ligase Ligand-Linker Conjugates used in the development of Proteolysis Targeting Chimeras (PROTACs).[1] It functions as the "anchor" moiety that recruits Cereblon (CRBN) , a substrate receptor of the CRL4 E3 ubiquitin ligase complex.[1]

This molecule is characterized by three functional domains:

-

Warhead (Ligand): Thalidomide (targeting CRBN).[1]

-

Linker: A PEG4 (polyethylene glycol) chain providing solubility and flexibility.[1][2]

-

Functional Handle: A terminal Carboxylic Acid (-COOH) for amide coupling to a target protein ligand, with an internal or structural Propargyl motif (often indicating an ether linkage via propargyl chemistry or a specific rigidifying alkyne unit).[1]

Note on Nomenclature & Identifiers: The exact string "Thalidomide-5'-propargyl-PEG4-acid" is a specific catalog nomenclature (e.g., Tenova Pharma).[1][3] In broader chemical databases, this molecule is often categorized under its structural analogs or component reagents.[1]

Part 1: Chemical Identity & Properties[1][2][6][7]

Key Identifiers

| Property | Detail |

| Compound Name | Thalidomide-5'-propargyl-PEG4-acid |

| Primary Application | PROTAC Linker (Cereblon Recruitment) |

| Target E3 Ligase | Cereblon (CRBN) |

| Reactive Terminus | Carboxylic Acid (-COOH) for Amide Coupling |

| Solubility | DMSO, DMF, DCM (Low water solubility until conjugated) |

| Storage | -20°C (Desiccated); Stable for 6-12 months |

Structural Analogs & CAS Numbers

Researchers often source the following validated analogs for synthesis if the specific "propargyl-acid" hybrid is unavailable:

| Compound | CAS Number | Molecular Weight | Terminal Group |

| Thalidomide-O-PEG4-acid | 2446382-02-9 | ~522.5 Da | -COOH (Acid) |

| Thalidomide-O-PEG4-propargyl | 2098799-77-8 | ~488.5 Da | -C≡CH (Alkyne) |

| Thalidomide-O-amido-PEG4-propargyl | 2496687-00-2 | ~546.5 Da | -C≡CH (Alkyne) |

Molecular Geometry

The "5'-position" refers to the C5 carbon on the phthalimide ring of Thalidomide.[1] Functionalization here (via ether or amine linkage) projects the linker solvent-exposed when bound to Cereblon, preventing steric clash with the protein interface.[1]

Part 2: Mechanistic Application in PROTACs

The Binary Complex Formation

The PROTAC mechanism relies on the formation of a ternary complex: Target Protein — PROTAC — E3 Ligase .[1]

-

Thalidomide Moiety: Binds the tri-tryptophan pocket of CRBN.[1]

-

PEG4 Linker: Spans the gap between CRBN and the Target Protein.[1] The 4-unit length (~15-20 Å) is a standard starting point to avoid "hook effects" while allowing sufficient proximity for ubiquitination.[1]

-

Acid/Propargyl Handle: The site of conjugation to the ligand that binds the Target Protein (POI).[1]

Visualization: PROTAC Assembly Pathway

The following diagram illustrates the conjugation logic using the Acid-functionalized linker.

Caption: Workflow for conjugating Thalidomide-5'-propargyl-PEG4-acid to an amine-bearing target ligand via amide coupling.

Part 3: Experimental Protocols

Protocol: Amide Coupling (Acid-Linker + Amine-Ligand)

This protocol assumes the use of Thalidomide-5'-propargyl-PEG4-acid (containing a terminal -COOH).[1]

Materials:

-

Target Ligand-Amine (1.0 – 1.2 equiv)[1]

-

HATU (1.2 equiv) or EDC/NHS[1]

-

DIPEA (N,N-Diisopropylethylamine) (3 equiv)[1]

-

Anhydrous DMF (Dimethylformamide)[1]

Step-by-Step Workflow:

-

Activation: In a flame-dried vial, dissolve Thalidomide-Linker-Acid (10 mg, ~0.02 mmol) in anhydrous DMF (0.5 mL).

-

Reagent Addition: Add HATU (1.2 equiv) and DIPEA (3 equiv).[1] Stir at Room Temperature (RT) for 15 minutes to generate the activated ester.[1]

-

Coupling: Add the Target Ligand-Amine (dissolved in minimal DMF) dropwise to the reaction mixture.

-

Incubation: Stir the reaction under Nitrogen atmosphere at RT for 2–16 hours. Monitor via LC-MS.

-

Checkpoint: Look for the disappearance of the Acid mass [M-H]- and appearance of the Product mass [M+H]+.[1]

-

-

Work-up: Dilute with Ethyl Acetate, wash with water/brine (x3) to remove DMF.[1] Dry over Na2SO4.[1]

-

Purification: Purify via Preparative HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid).

Protocol: Click Chemistry (If using Alkyne Analog)

If the "Propargyl" in the name refers to a terminal alkyne (e.g., Thalidomide-O-PEG4-propargyl ), use this CuAAC protocol.[1]

Materials:

-

Target Ligand-Azide[1]

-

CuSO4 (0.1 equiv)[1]

-

Sodium Ascorbate (0.5 equiv)[1]

-

THPTA Ligand (0.5 equiv) (Stabilizes Cu(I))[1]

Workflow:

Part 4: Quality Control & Stability[1]

Analytical Characterization

For Thalidomide-5'-propargyl-PEG4-acid , expect the following during QC:

-

HPLC: Retention time will shift significantly compared to free Thalidomide due to the PEG chain.[1]

-

Mass Spec (ESI):

-

H-NMR:

Storage & Handling[1][2]

References

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Thalidomide-O-PEG4-COOH - CD Bioparticles [cd-bioparticles.net]

- 3. tenovapharma.com [tenovapharma.com]

- 4. Thalidomide-PEG4-Propargyl | E3 Ligase Ligand-Linker | TargetMol [targetmol.com]

- 5. Thalidomide-PEG4-Propargyl | E3 Ligase Ligand-Linker | TargetMol [targetmol.com]

- 6. tenovapharma.com [tenovapharma.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Thalidomide-O-amido-PEG4-propargyl, 2496687-00-2 | BroadPharm [broadpharm.com]

An In-depth Technical Guide to the Mechanism of Action for Thalidomide-Based Degraders

Introduction: A Paradigm Shift in Therapeutics—Targeted Protein Degradation

For decades, the dominant strategy in small molecule drug discovery has been occupancy-driven pharmacology, where a drug binds to the active site of a target protein to inhibit its function. However, this approach has limitations, particularly for proteins lacking enzymatic activity or well-defined binding pockets, a category often referred to as the "undruggable" proteome. The emergence of targeted protein degradation (TPD) has offered a revolutionary alternative.[1][2] Instead of merely inhibiting a target protein, TPD co-opts the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate it.[2]

Thalidomide and its derivatives, initially infamous for their tragic teratogenic effects, have been repurposed as powerful cancer therapeutics and are now recognized as pioneering examples of "molecular glue" degraders.[3][4][5] These small molecules facilitate the interaction between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[6] This guide provides a comprehensive technical overview of the mechanism of action of thalidomide-based degraders, detailing the key molecular players, the formation of the critical ternary complex, and the experimental methodologies used to validate this process.

The Core Machinery: Hijacking the Cullin-RING E3 Ligase Complex

The central mechanism of thalidomide-based degraders involves the hijacking of a specific E3 ubiquitin ligase complex, known as CRL4^CRBN^.[7][8] This complex is a key component of the UPS, which is responsible for the degradation of over 80% of intracellular proteins in eukaryotic cells.[8] The UPS functions through a three-enzyme cascade:

-

E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.[8]

-

E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.[8]

-

E3 (Ubiquitin Ligase): Recognizes the specific substrate (target protein) and facilitates the transfer of ubiquitin from the E2 to a lysine residue on the substrate.[9][10]

The repetition of this process leads to the formation of a polyubiquitin chain on the target protein, which acts as a signal for its recognition and degradation by the 26S proteasome.[7][8]

Thalidomide and its analogs, such as lenalidomide and pomalidomide, which are collectively known as immunomodulatory drugs (IMiDs), directly bind to Cereblon (CRBN) .[11][12][13] CRBN is the substrate receptor of the CRL4 E3 ligase complex, which also includes Cullin-4 (CUL4), DDB1 (DNA Damage-Binding Protein 1), and RBX1 (Ring-Box 1).[8][14]

The Molecular Glue in Action: Formation of the Ternary Complex

The defining characteristic of thalidomide-based degraders is their ability to act as "molecular glues."[1][3] They induce a novel protein-protein interaction between CRBN and proteins that are not its natural substrates. These newly recruited proteins are referred to as neosubstrates .[1][8][15]

The process unfolds as follows:

-

Binding to CRBN: The thalidomide-based degrader binds to a specific pocket within the CRBN protein.[11][13]

-

Conformational Change and Neosubstrate Recruitment: This binding event alters the surface of CRBN, creating a new binding interface. This modified surface can then recognize and bind to specific neosubstrates.[3]

-

Ternary Complex Formation: The stable association of CRBN, the degrader molecule, and the neosubstrate forms a ternary complex .[15][16] This complex is the cornerstone of the degradation process.

-

Ubiquitination: Once the neosubstrate is brought into proximity with the E3 ligase machinery, it is polyubiquitinated.[7][12]

-

Proteasomal Degradation: The polyubiquitinated neosubstrate is then recognized and degraded by the 26S proteasome.[7]

The specificity of which neosubstrates are degraded is determined by the chemical structure of the degrader molecule.[1][15] Different thalidomide analogs can induce the degradation of different sets of neosubstrates. For example, in multiple myeloma, lenalidomide and pomalidomide induce the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of myeloma cells.[6][12] Other known neosubstrates for different thalidomide-based degraders include GSPT1, CK1α, and SALL4.[15][17][18]

Caption: Mechanism of Action for Thalidomide-Based Degraders.

Experimental Validation: A Step-by-Step Guide

A robust and multi-faceted experimental approach is crucial to validate the mechanism of action of a thalidomide-based degrader. The following protocols outline key assays to confirm target engagement, ternary complex formation, ubiquitination, and degradation.

Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

Co-IP is a powerful technique to demonstrate the drug-dependent interaction between CRBN and the neosubstrate.[19][20][21]

Protocol:

-

Cell Culture and Treatment: Culture cells of interest (e.g., multiple myeloma cell line) and treat with the thalidomide-based degrader or a vehicle control (e.g., DMSO) for a specified time.

-

Cell Lysis: Harvest and lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.[21]

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.[20]

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for either CRBN or the neosubstrate.

-

Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.[20]

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against CRBN and the neosubstrate to detect the presence of both proteins in the immunoprecipitate. An increased association in the degrader-treated sample compared to the control confirms the formation of the ternary complex.

Caption: Co-Immunoprecipitation (Co-IP) Workflow.

In Vitro Ubiquitination Assay

This assay directly demonstrates that the degrader promotes the ubiquitination of the neosubstrate by the CRL4^CRBN^ complex.[9][10]

Protocol:

-

Reaction Setup: In a reaction tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, CRL4^CRBN^ E3 ligase complex, the neosubstrate, ubiquitin, and ATP.[9]

-

Degrader Addition: Add the thalidomide-based degrader or a vehicle control to separate reaction tubes.

-

Incubation: Incubate the reactions at 37°C to allow the ubiquitination cascade to proceed.[22]

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.[9]

-

Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the neosubstrate. A high-molecular-weight smear or laddering pattern in the degrader-treated lane, indicative of polyubiquitination, confirms the drug-dependent ubiquitination of the neosubstrate.

Caption: In Vitro Ubiquitination Assay Workflow.

Cellular Degradation Assays

These assays measure the reduction in the levels of the target protein within cells following treatment with the degrader.

A. Western Blotting:

This is a standard method to quantify the amount of a specific protein in a sample.

Protocol:

-

Cell Treatment: Treat cells with a range of concentrations of the degrader for a defined period.

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane. Probe the membrane with a primary antibody specific to the neosubstrate and a loading control (e.g., GAPDH or β-actin).

-

Quantification: Use densitometry to quantify the band intensities. A dose-dependent decrease in the neosubstrate band intensity relative to the loading control indicates protein degradation.

B. Quantitative Proteomics (e.g., Mass Spectrometry):

This powerful technique can provide a global and unbiased view of protein level changes across the entire proteome, confirming the selectivity of the degrader.

Protocol:

-

Cell Treatment and Lysis: Treat cells with the degrader or vehicle control. Lyse the cells and extract proteins.

-

Protein Digestion: Digest the proteins into peptides.

-

Mass Spectrometry Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the relative abundance of thousands of proteins. A significant and selective decrease in the abundance of the intended neosubstrate in the degrader-treated sample validates the targeted degradation.

Quantitative Analysis of Degrader Activity

The efficacy of a degrader is typically characterized by two key parameters:

-

Dmax: The maximum percentage of protein degradation achieved.[23][24][25]

-

DC50: The concentration of the degrader required to achieve 50% of the maximal degradation.[23][24][25]

These values are determined by performing dose-response experiments and fitting the data to a sigmoidal curve.

| Parameter | Description | Significance |

| Dmax | Maximum achievable degradation of the target protein. | Indicates the efficacy of the degrader. |

| DC50 | Concentration for 50% of maximal degradation. | Measures the potency of the degrader. |

Conclusion: A New Frontier in Drug Discovery

Thalidomide-based degraders have not only provided a new class of therapeutics for challenging diseases like multiple myeloma but have also fundamentally expanded our understanding of how small molecules can modulate cellular processes. By acting as molecular glues, these compounds elegantly hijack the cell's own protein disposal system to achieve targeted protein degradation. The mechanistic insights and experimental methodologies detailed in this guide provide a framework for the continued development and optimization of this exciting therapeutic modality, paving the way for the creation of novel drugs against a wide range of previously "undruggable" targets.

References

- Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC - NIH. (n.d.).

- Trends in Neosubstrate Degradation by Cereblon-Based Molecular Glues and the Development of Novel Multiparameter Optimization Scores | Journal of Medicinal Chemistry - ACS Publications. (2024, January 3).

- Co-Immunoprecipitation (Co-IP) Protocol - Creative Diagnostics. (n.d.).

- Thalidomide | Cereblon Inhibitor - MedchemExpress.com. (n.d.).

- Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide - Assay Genie. (n.d.).

- Understanding the Role of T-Cells in the Antimyeloma Effect of Immunomodulatory Drugs. (2021, March 4).

- Cereblon E3 ligase modulator - Wikipedia. (n.d.).

- Co-immunoprecipitation Protocol: Your Practical Guide To Co-IPs - Moodle@Units. (n.d.).

- Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam. (n.d.).

- Trends in Neosubstrate Degradation by Cereblon-Based Molecular Glues and the Development of Novel Multiparameter Optimization Scores - ResearchGate. (n.d.).

- Protein Ubiquitination: Assays, Sites & Proteomics Methods. (n.d.).

- Mechanism of immunomodulatory drugs' action in the treatment of multiple myeloma - Oxford Academic. (2014, March 15).

- Full article: Mechanism of immunomodulatory drug resistance and novel therapeutic strategies in multiple myeloma - Taylor & Francis. (2022, September 19).

- In vitro Ubiquitination protocol - Abcam. (n.d.).

- Immunomodulatory Agents for Multiple Myeloma - MDPI. (2022, November 23).

- In Vitro Protein Ubiquitination Assay | Springer Nature Experiments. (n.d.).

- From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation - PubMed. (2024, January 23).

- Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K. (2022, July 7).

- How Thalidomide and Molecular Glues Are Redefining Drug Discovery - Promega Connections. (2025, August 22).

- (PDF) Targeted protein degradation using thalidomide and its derivatives - ResearchGate. (2024, September 2).

- Induced protein degradation for therapeutics: past, present, and future - JCI. (2024, January 2).

- Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC - NIH. (n.d.).

- Assays for Targeted Protein Degradation - Bio-Techne. (n.d.).

- Protein degraders - from thalidomide to new PROTACs - PubMed. (2024, April 29).